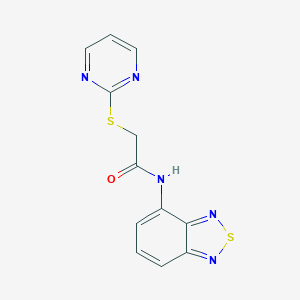
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide, also known as MTS, is a widely used chemical compound in scientific research. MTS is a thiol-specific reagent that is used to modify cysteine residues in proteins. It has a unique chemical structure that allows it to selectively react with cysteine residues, making it a valuable tool in biochemical and physiological studies.
作用機序
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The sulfide group of 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide reacts with the thiol group of cysteine, forming a disulfide bond. This reaction can be reversible or irreversible, depending on the reaction conditions. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is highly selective for cysteine residues and does not react with other amino acid residues.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has a variety of biochemical and physiological effects, depending on the protein being modified. It can alter the activity, stability, and conformation of proteins. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can also induce protein aggregation and promote protein degradation. In addition, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can affect cell signaling pathways and gene expression.
実験室実験の利点と制限
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has several advantages for lab experiments. It is highly selective for cysteine residues, which allows for specific modification of proteins. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is also relatively easy to use and does not require specialized equipment. However, there are some limitations to using 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide. It can be toxic to cells at high concentrations and can cause nonspecific modification of proteins if not used properly. In addition, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can only modify accessible cysteine residues and may not be suitable for studying proteins with buried cysteine residues.
将来の方向性
There are several future directions for research involving 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide. One area of interest is the development of new 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide derivatives with improved selectivity and reactivity. Another area of research is the use of 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide in studying protein-protein interactions in vivo. Additionally, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide could be used in conjunction with other labeling techniques to gain a more complete understanding of protein structure and function. Overall, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is a valuable tool in scientific research and has the potential to contribute to a wide range of studies in the future.
合成法
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with morpholine and phenylisothiocyanate. Another method involves the reaction of 2-oxoethyl isothiocyanate with morpholine and phenylisothiocyanate. Both methods yield 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide as a white crystalline solid with a melting point of around 120-122°C.
科学的研究の応用
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is widely used in scientific research as a thiol-specific reagent. It is commonly used to modify cysteine residues in proteins, which can provide valuable information about protein structure and function. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can be used to study protein-protein interactions, enzyme kinetics, and protein folding. It can also be used to label proteins for detection and purification purposes.
特性
製品名 |
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide |
|---|---|
分子式 |
C15H16N2O2S2 |
分子量 |
320.4 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(17-6-8-19-9-7-17)11-21-15-16-13(10-20-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChIキー |
OJBSJDFDUIIQGE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269928.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B269931.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B269935.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)